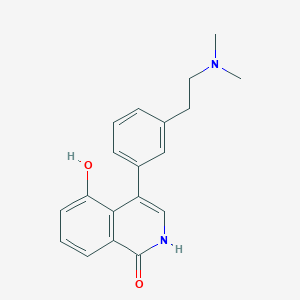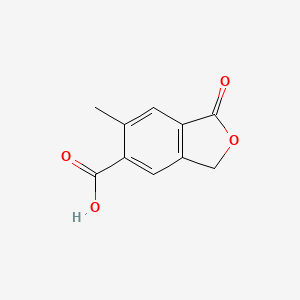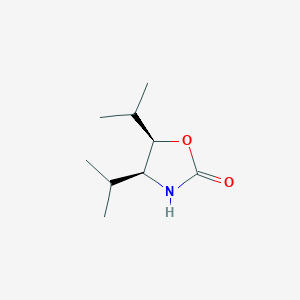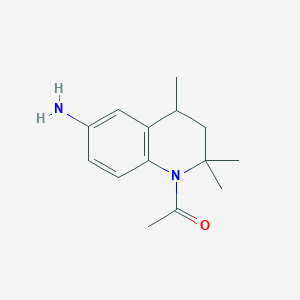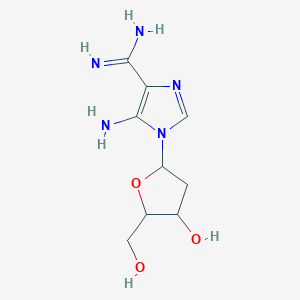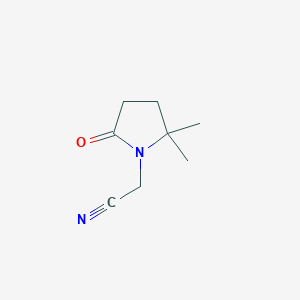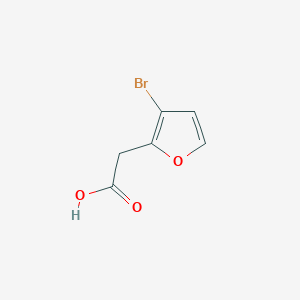
2-(3-Bromofuran-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromofuran-2-yl)acetic acid is a brominated derivative of furan, a heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position of the furan ring and an acetic acid moiety at the 2-position. It has the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of furan derivatives. For example, 3-bromofuran can be synthesized by the reaction of 4,5-dibromo-3,6-endoxohexahydrophthalic anhydride with quinoline at 210–220°C . This intermediate can then be reacted with acetic anhydride in the presence of perchloric acid to form 2-acetyl-3-bromofuran . Further oxidation of this intermediate can yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and oxidation reactions. The use of hypervalent iodine reagents, such as PhI(OAc)2, in combination with catalytic amounts of TEMPO, has been shown to be an efficient and environmentally friendly approach for the oxidation of furan derivatives to their corresponding acids .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds using reagents such as PhI(OAc)2 and TEMPO.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Substitution: Various substituted furan derivatives.
Coupling: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
2-(3-Bromofuran-2-yl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways involving furan derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromofuran-2-yl)acetic acid involves its ability to undergo various chemical transformations. The bromine atom in the furan ring can participate in electrophilic substitution reactions, while the acetic acid moiety can undergo oxidation and reduction reactions. These transformations allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromofuran: A precursor in the synthesis of 2-(3-Bromofuran-2-yl)acetic acid.
2-Acetyl-3-bromofuran: An intermediate in the synthesis of the target compound.
Benzofuran derivatives: Compounds with similar structural features and applications.
Uniqueness
The presence of both a bromine atom and an acetic acid moiety allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C6H5BrO3 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
2-(3-bromofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5BrO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
Clave InChI |
CGSJEJHLSLVXHU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


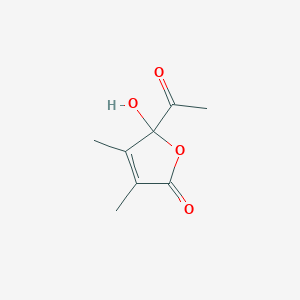
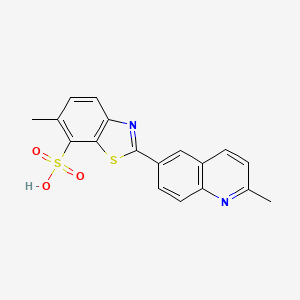

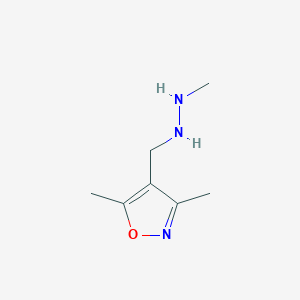
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
